molecular formula C20H23NO4 B2717000 (2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 127034-02-0

(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2717000
CAS No.: 127034-02-0
M. Wt: 341.407
InChI Key: UVWVWBTZPMIHCN-DHZHZOJOSA-N
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Description

(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as DAPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. DAPTA is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Scientific Research Applications

Fluorescent Molecular Probes

(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and related compounds have been used to develop fluorescent molecular probes. These probes are used to study various biological events and processes due to their strong solvent-dependent fluorescence, which is correlated with solvent polarity. This fluorescence arises from intramolecular charge transfer, making these compounds useful in ultrasensitive applications (Diwu et al., 1997).

Synthesis of Heterocyclic Systems

The compound is employed in the synthesis of heterocyclic systems, specifically in the preparation of various pyridopyrimidinones and other related structures. This synthesis is crucial for exploring the chemical properties and potential applications of these heterocyclic compounds (Selič et al., 1997).

Nonlinear Optical Properties

Research on the nonlinear optical properties of derivatives of this compound has been conducted. These studies, involving techniques like the z-scan technique, reveal that such compounds can exhibit properties like saturable absorption and reverse saturable absorption, making them candidates for optical device applications like optical limiters (Rahulan et al., 2014).

Anticancer Activity

Recent studies have explored the anticancer activity of derivatives of this compound. These compounds show potential in inhibiting cancer cell growth, particularly in specific cancer cell lines. Research in this area is crucial for the development of new therapeutic agents (Bhat et al., 2022).

Properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21(2)16-9-6-14(7-10-16)8-11-17(22)15-12-18(23-3)20(25-5)19(13-15)24-4/h6-13H,1-5H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWVWBTZPMIHCN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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